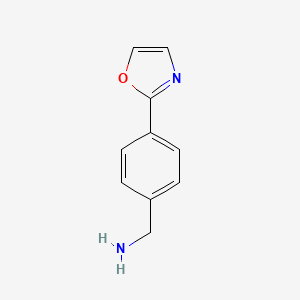

(4-(Oxazol-2-yl)phenyl)methanamine

説明

Structure

2D Structure

特性

IUPAC Name |

[4-(1,3-oxazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPQVUBGKVXPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Oxazol 2 Yl Phenyl Methanamine and Its Derivatives

Established Synthetic Pathways for Oxazole (B20620) Ring Formation

The formation of the oxazole ring is a critical step in the synthesis of (4-(Oxazol-2-yl)phenyl)methanamine. Several classical and modern methods have been developed to construct this five-membered heterocycle.

Cyclodehydration Approaches

Cyclodehydration is a foundational method for oxazole synthesis. The Robinson-Gabriel synthesis, a classic example, involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com While effective, this method often requires harsh dehydrating agents like sulfuric acid, phosphorus pentoxide, or thionyl chloride, which can limit the compatibility with sensitive functional groups. acs.org Milder protocols for cyclodehydration have since been developed to address these limitations. acs.org Another approach involves the reaction of α-hydroxyamino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride. pharmaguideline.com

In a study on the biosynthesis of inthomycins, a novel cyclodehydratase enzyme, Itm15, was identified. This enzyme catalyzes a straight-chain dehydration reaction to form the oxazole ring, highlighting a biocatalytic approach to this transformation. nih.gov

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers a powerful and versatile platform for oxazole synthesis, often proceeding under milder conditions with greater functional group tolerance. Palladium-catalyzed reactions are particularly prominent. One such method involves the coupling of N-propargylamides with aryl iodides, which proceeds through a palladium-catalyzed coupling step followed by in situ cyclization. organic-chemistry.org Another palladium-catalyzed approach achieves the direct C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins, followed by a cyclization sequence to form trisubstituted oxazoles. lookchem.com

A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. This method is thought to proceed through a cascade formation of C–N and C–O bonds. rsc.org Furthermore, palladium-catalyzed direct arylation of oxazoles at both C-2 and C-5 positions has been achieved with high regioselectivity using task-specific phosphine (B1218219) ligands. organic-chemistry.org

Copper catalysis is also utilized in oxazole synthesis. For instance, copper(II) triflate catalyzes the reaction of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. tandfonline.com Additionally, a copper-catalyzed [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides provides a route to oxazoles. organic-chemistry.org

Van Leusen Oxazole Synthesis and Variants

The Van Leusen oxazole synthesis is a widely used and robust method for preparing oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). nih.govmdpi.comnih.gov This reaction proceeds via a [3+2] cycloaddition under basic conditions, where the deprotonated TosMIC adds to an aldehyde, followed by cyclization and elimination of tosic acid to form the 5-substituted oxazole. nih.govmdpi.com

The versatility of the Van Leusen reaction has led to numerous variants. For instance, it can be performed in a one-pot manner to synthesize 4,5-disubstituted oxazoles using an ionic liquid as the solvent. nih.govmdpi.com Microwave-assisted Van Leusen synthesis has also been reported, offering high yields and efficiency. nih.govmdpi.com A solid-phase adaptation of the Van Leusen reaction has been developed, providing a practical alternative to traditional solution-phase methods. researchgate.net

Multi-Component Reactions for Oxazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like oxazoles in a single step from simple starting materials. researchgate.netthieme-connect.com One such MCR involves the reaction of aldehydes, amines, and methyl α-isocyanoacetates to produce 5-methoxyoxazoles. thieme-connect.com Another example is a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis to yield substituted oxazoles. organic-chemistry.org

A consecutive three-component sequence starting from propargylamine (B41283) and various acid chlorides can be used to synthesize substituted oxazol-5-ylethanones. organic-chemistry.org Furthermore, a novel four-component reaction has been developed for the synthesis of highly functionalized oxazoles linked to benzo[a]phenazine (B1654389) derivatives. researchgate.net

Strategies for Phenylmethanamine Moiety Introduction

Once the (4-(oxazol-2-yl)phenyl) core is established, the final step is the introduction of the methanamine group.

Reductive Amination Techniques

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comnumberanalytics.com This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. numberanalytics.comharvard.edu This method avoids the problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) is a particularly useful reagent as it selectively reduces imines in the presence of aldehydes. masterorganicchemistry.comjove.com Other common reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comnumberanalytics.com The choice of reducing agent and reaction conditions can be optimized for specific substrates. For instance, reductive amination can be carried out in various solvents, including methanol (B129727) and even water. organic-chemistry.org

In the context of synthesizing this compound, the corresponding aldehyde, 4-(oxazol-2-yl)benzaldehyde, would be reacted with an ammonia (B1221849) source, followed by reduction with a suitable hydride reagent.

Table 1: Comparison of Oxazole Synthesis Methods

| Method | Key Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclodehydration (Robinson-Gabriel) | α-Acylamino ketones | Harsh dehydrating agents (e.g., H2SO4) pharmaguideline.comacs.org | Established method | Limited functional group tolerance acs.org |

| Metal-Catalyzed Cyclization | N-Propargylamides, aryl iodides, etc. organic-chemistry.org | Palladium or copper catalysts organic-chemistry.orgrsc.orgtandfonline.com | Mild conditions, high yields, good functional group tolerance organic-chemistry.orgrsc.org | Catalyst cost and removal |

| Van Leusen Synthesis | Aldehydes, TosMIC nih.govmdpi.comnih.gov | Basic conditions nih.govmdpi.com | Versatile, well-established, one-pot and microwave-assisted variants available nih.govmdpi.com | Use of odorous isocyanide |

| Multi-Component Reactions | Aldehydes, amines, isocyanides, etc. researchgate.netthieme-connect.com | Often one-pot, mild conditions thieme-connect.com | High efficiency, atom economy, combinatorial potential researchgate.net | Can require careful optimization |

Table 2: Reagents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH4) | Common, inexpensive, can also reduce the starting carbonyl masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of carbonyls, toxic cyanide byproducts masterorganicchemistry.comharvard.edujove.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective, avoids cyanide, often used with an acid co-catalyst masterorganicchemistry.comharvard.edu |

| Catalytic Hydrogenation (H2/catalyst) | "Green" method, requires specialized equipment |

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for the synthesis of 2-aryloxazoles, the core structure of this compound. The Suzuki-Miyaura coupling, in particular, has been effectively utilized.

A general approach involves the coupling of an aryl boronic acid with a halogenated oxazole. For instance, 2-chloro or 2-bromooxazoles can be coupled with (4-(aminomethyl)phenyl)boronic acid or its protected derivatives. Conversely, an oxazole-2-boronic acid derivative can be reacted with a suitable 4-halobenzylamine. A notable protocol describes the Suzuki coupling of 2-aryl-4-trifloyloxazoles with a variety of aryl and heteroaryl boronic acids, often accelerated by microwave irradiation, leading to good to excellent yields. This methodology is also effective for 4-aryl-2-chlorooxazoles. acs.org

Direct arylation of the oxazole ring represents a more atom-economical approach. Complementary palladium-catalyzed methods have been developed for the direct arylation of oxazole with high regioselectivity at both the C-5 and C-2 positions using a range of aryl and heteroaryl halides and triflates. nih.gov The regioselectivity is controlled by the choice of phosphine ligands and solvent. Specifically, C-5 arylation is favored in polar solvents, while C-2 arylation, which would lead to the desired this compound scaffold, is preferred in nonpolar solvents. nih.gov This allows for the direct coupling of oxazole with a 4-halobenzylamine derivative.

The general catalytic cycle for these cross-coupling reactions begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 2-aryloxazole product and regenerate the palladium(0) catalyst.

| Coupling Partners | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-trifloyloxazole + Arylboronic acid | Pd(PPh3)4 | Microwave, Dioxane/Water, K2CO3 | 2,4-Diaryloxazole | Good to Excellent | acs.org |

| 4-Aryl-2-chlorooxazole + Arylboronic acid | Pd(PPh3)4 | Microwave, Dioxane/Water, K2CO3 | 2,4-Diaryloxazole | Good to Excellent | acs.org |

| Oxazole + Aryl bromide | Pd(OAc)2 / Phosphine Ligand 3 | Nonpolar solvent (e.g., Toluene) | 2-Aryloxazole | High | nih.gov |

| Oxazole + Aryl bromide | Pd(OAc)2 / Phosphine Ligand 5 or 6 | Polar solvent (e.g., DMF) | 5-Aryloxazole | High | nih.gov |

Substitution Reactions for Amine Functionalization

The final step in the synthesis of this compound often involves the introduction or modification of the amine group. Two primary strategies for this functionalization are reductive amination and Buchwald-Hartwig amination.

Reductive Amination: This is a versatile and widely used method for forming primary, secondary, and tertiary amines. In the context of synthesizing the target molecule, a precursor such as 4-(oxazol-2-yl)benzaldehyde would be required. This aldehyde can be synthesized via various methods, including the van Leusen reaction between p-formylbenzaldehyde and tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov The subsequent reductive amination of 4-(oxazol-2-yl)benzaldehyde with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), would yield the desired this compound. The reaction proceeds through the in situ formation of an imine, which is then reduced to the amine. Efficient one-pot reductive aminations of aldehydes and ketones have been developed using recyclable catalysts. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful method for forming C-N bonds. wikipedia.orglibretexts.org To synthesize this compound using this approach, one would typically start with a protected amine or an ammonia equivalent and couple it with a suitable aryl halide, such as 2-(4-(bromomethyl)phenyl)oxazole. The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of the catalytic cycle. youtube.com

Regioselective Synthesis of Positional Isomers and Analogs

The ability to selectively synthesize different positional isomers of substituted oxazoles is crucial for structure-activity relationship (SAR) studies in drug discovery.

The regioselectivity of oxazole synthesis can be controlled through various synthetic strategies. Classical methods often provide specific isomers. For instance, the Robinson-Gabriel synthesis typically yields 2,5-disubstituted oxazoles from 2-acylaminoketones. ijpsonline.comwikipedia.org The van Leusen reaction, reacting an aldehyde with TosMIC, generally produces 5-substituted oxazoles. mdpi.comnih.gov

Modern catalytic methods offer more flexible control over regioselectivity. As mentioned previously, palladium-catalyzed direct arylation of the oxazole ring can be tuned to selectively yield either 2- or 5-arylated products. nih.gov This is achieved by modifying the reaction conditions, particularly the solvent and the phosphine ligand. For example, C-5 arylation is favored in polar solvents with specific phosphine ligands, whereas C-2 arylation is preferred in nonpolar solvents with a different set of ligands. nih.gov

Furthermore, the synthesis of 2,4-disubstituted oxazoles can be achieved through the coupling of α-diazoketones with amides. ijpsonline.com For 2,4,5-trisubstituted oxazoles, a gold-catalyzed intermolecular [3+2]-cycloaddition of an N-nucleophilic 1,3-N,O-dipole equivalent with unsymmetrical internal alkynes has been shown to be highly regioselective. rsc.orgrsc.org The electronic properties of the substituents on the alkyne play a key role in directing the regiochemical outcome. rsc.org

The introduction of stereocenters into oxazole-containing molecules is of significant interest for the development of chiral drugs. Stereoselective synthesis can be achieved through various approaches, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed. The Evans oxazolidinone auxiliaries are well-known for their effectiveness in stereoselective alkylations and aldol (B89426) reactions. nih.gov A similar strategy can be envisioned where a chiral auxiliary is attached to a precursor molecule, and the oxazole ring is formed or a substituent is introduced in a subsequent stereocontrolled step. For instance, an asymmetric aldol reaction mediated by a chiral auxiliary can be used to set a stereocenter, which is then incorporated into the final oxazole-containing molecule. nih.gov

Asymmetric Catalysis: This approach utilizes a chiral catalyst to induce enantioselectivity in a reaction. Chiral oxazole-containing ligands have been employed in asymmetric catalysis. acs.org For the synthesis of chiral derivatives of this compound, one could imagine an asymmetric reduction of a precursor imine or a stereoselective C-C bond-forming reaction catalyzed by a chiral transition metal complex. For example, the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction often catalyzed by chiral diols, can be used to create chiral alcohol intermediates that can be further elaborated into chiral oxazole derivatives. nih.gov

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of oxazoles, this often involves the use of alternative energy sources like microwaves, as well as the use of greener solvents and catalysts. ijpsonline.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.gov Several classical oxazole syntheses have been adapted to microwave conditions.

The van Leusen oxazole synthesis , which involves the reaction of an aldehyde with TosMIC, is well-suited for microwave assistance. mdpi.comnih.gov Microwave irradiation can significantly shorten the reaction time from hours to minutes while providing excellent yields of 5-substituted oxazoles. mdpi.comnih.govacs.org Studies have shown that the reaction of various aryl aldehydes with TosMIC under microwave irradiation at 65 °C for just 8 minutes can produce the corresponding 5-aryloxazoles in high yields. nih.govacs.org

The Robinson-Gabriel synthesis , another cornerstone method for preparing 2,5-disubstituted oxazoles, also benefits from microwave irradiation. ijpsonline.com The cyclodehydration of 2-acylaminoketones, which often requires harsh conditions and long reaction times with conventional heating, can be accelerated under microwave conditions.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Microwave Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| van Leusen | Aryl aldehyde, TosMIC | K3PO4 (2 equiv.) | Isopropanol | 65 °C, 350 W, 8 min | 5-Aryl oxazole | up to 96% | nih.govacs.org |

| van Leusen | Formylphenylboronic ester, TosMIC | K2CO3 | Methanol | Microwave assisted | Oxazole substituted arylboronic ester | High | mdpi.comnih.gov |

| Erlenmeyer (Azalactone) | Hippuric acid, Aldehyde/Ketone | MgO/Al2O3 | Acetic anhydride | Microwave irradiation | Azalactone | Good | ijpsonline.com |

| Cycloaddition | Aryl aldehyde, TosMIC | K3PO4 (1 equiv.) | Isopropanol | 60 °C, 280 W, 8 min | 4,5-Disubstituted oxazoline (B21484) | up to 94% | nih.govacs.org |

Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable tool for chemical synthesis, offering high selectivity under mild reaction conditions. nih.govnih.gov The synthesis of substituted benzylamines, such as this compound, can be achieved efficiently using enzymatic processes, particularly through the asymmetric amination of a corresponding ketone precursor. Key enzyme classes for this transformation include transaminases (TAs), imine reductases (IREDs), and reductive aminases (RedAms). nih.govresearchgate.net

Biocatalytic transamination involves the transfer of an amino group from an amino donor to a ketone substrate, producing a chiral amine. researchgate.net More recently, IREDs and their subclass, RedAms, have gained significant attention for their ability to catalyze the direct reductive amination of ketones. nih.gov These NADPH-dependent oxidoreductases facilitate the asymmetric reduction of an imine, formed in situ from a ketone and an amine source (like ammonia), to the corresponding amine. nih.gov

The advantages of these biocatalytic routes are numerous. They typically exhibit superior regio-, stereo-, and enantioselectivity, which is crucial for the synthesis of pharmacologically active compounds. nih.gov Furthermore, enzymatic reactions can shorten multi-step synthetic sequences and operate under environmentally benign conditions, avoiding the need for toxic reagents, heavy metals, or extreme temperatures and pressures. nih.gov

Research has demonstrated the industrial viability of these methods. For instance, engineered RedAms have been developed with dramatically improved performance. One study showcased a variant with over a 200-fold improvement in enzyme performance, achieving a space-time yield (STY) of 60 g·L⁻¹·d⁻¹ with excellent purity (>99.5%) and selectivity. nih.gov This process was successfully scaled to a 230 kg commercial batch, underscoring the maturity of biocatalysis for large-scale production. nih.gov In another example, an artificial nine-step enzyme cascade was engineered in recombinant E. coli to produce benzylamine (B48309) from L-phenylalanine, achieving 70% conversion. dntb.gov.ua

Table 1: Examples of Biocatalytic Methods for Amine Synthesis

| Enzyme System | Transformation | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| Engineered Reductive Aminase (SpRedAm-R3-V6) | Reductive amination of a ketone | Pro-chiral ketone | >200-fold improved performance; STY of 60 g·L⁻¹·d⁻¹; >99.5% purity; Scaled to 230 kg. | nih.gov |

| Artificial Enzyme Cascade | Nine-step cascade from amino acid | L-phenylalanine (60 mM) | Produced benzylamine (42 mM) in 70% conversion using recombinant E. coli. | dntb.gov.ua |

| Transaminases / Reductive Aminases | In-situ generation of intermediates | Alcohols | Continuous flow systems used to overcome batch incompatibility in multi-enzyme cascades. | researchgate.net |

Solvent-Free and Continuous Flow Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. researchgate.netresearchgate.net This technology utilizes microreactors or packed-bed systems where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netdurham.ac.uk For the synthesis of the oxazole core of this compound, flow chemistry provides a rapid and highly controlled environment.

A fully automated mesofluidic flow reactor has been successfully developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org In this system, reagents are passed through columns containing solid-supported reagents, which act as both reactants and scavengers, simplifying purification. durham.ac.uk This method can rapidly produce a diverse range of oxazoles in high yields (83-99%) and purities, with the capacity to generate gram quantities of material. durham.ac.uk The setup often involves heating the reaction mixture as it passes through the column; for example, maintaining a temperature of 85 °C was found to be optimal for certain reactions. durham.ac.uk

The integration of flow chemistry with other modern synthetic techniques, such as photochemistry, has also been reported. A continuous flow process that converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction has been shown to be a rapid and mild route to various di- and trisubstituted oxazoles. organic-chemistry.org

Solvent-free synthesis is another key aspect of green chemistry that can be coupled with these advanced methodologies. An oxidative, copper-catalyzed, and solvent-free annulation process has been developed for the synthesis of 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen. organic-chemistry.org While many flow processes still utilize solvents, the use of packed-bed reactors with solid-supported catalysts and reagents minimizes solvent waste and can lead to more environmentally friendly procedures. researchgate.netdurham.ac.uk For example, an efficient continuous flow process for 1,3,4-oxadiazoles uses a heated packed-bed reactor filled with solid potassium carbonate (K₂CO₃), generating the target heterocycles within short residence times of just 10 minutes and in yields up to 93%. researchgate.net

Table 2: Continuous Flow Systems for Heterocycle Synthesis

| Heterocycle | Reactor Type | Reagents/Catalysts | Residence Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,5-Disubstituted Oxazoles | Mesofluidic flow reactor with packed columns | Solid-supported PS-BEMP | Not specified | 85 °C | 83-99% | durham.ac.uk |

| 1,3,4-Oxadiazoles | Heated packed-bed reactor | Solid K₂CO₃, Iodine | 10 minutes | Not specified | up to 93% | researchgate.net |

| Di- and Trisubstituted Oxazoles | Flow reactor | Isoxazoles | Not specified | Mild | Not specified | organic-chemistry.org |

Structure Activity Relationship Sar Studies of 4 Oxazol 2 Yl Phenyl Methanamine Analogs

Impact of Oxazole (B20620) Ring Position on Biological Activity

Comparative Analysis of 2-, 3-, 4-, and 5-Substituted Phenyl Oxazole Derivatives

Systematic studies comparing the biological activities of phenyl oxazole isomers have revealed that the point of attachment to the phenyl ring is crucial. While direct comparative data for (4-(Oxazol-2-yl)phenyl)methanamine and its 3-, 4-, and 5-isomers is limited in the public domain, broader research on substituted phenyl oxazoles provides valuable insights. For instance, in the context of antimicrobial agents, the substitution pattern on the oxazole ring itself plays a pivotal role in determining the spectrum and potency of activity. nih.gov

In many biologically active oxazole-containing compounds, the 2,5-disubstitution pattern on the oxazole ring is a recurring motif. However, for the phenylmethanamine series, the focus remains on the linkage between the two core rings. Generally, the 2-phenyl-oxazole linkage, as seen in the parent compound, is a common and often potent arrangement. This is likely due to the specific spatial orientation it imparts to the phenyl and oxazole rings, which can be optimal for fitting into the binding pockets of various enzymes and receptors.

| Isomer | General Activity Trend | Rationale |

| 2-Phenyl-Oxazole | Often exhibits significant biological activity. | Favorable spatial arrangement for target binding. |

| 4-Phenyl-Oxazole | Activity can be variable depending on the target. | Alters the angle and distance between key functional groups. |

| 5-Phenyl-Oxazole | Activity can be variable depending on the target. | Presents a different vector for the phenyl group relative to the oxazole. |

This table represents generalized trends and specific activities can vary significantly based on the biological target and other substitutions.

Stereochemical Influences on Molecular Interactions

Stereochemistry introduces another layer of complexity and opportunity in the design of this compound analogs. The methanamine side chain contains a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit profound differences in their biological activity, a phenomenon known as stereoselectivity.

For instance, in studies of related chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives, the (S)-configuration was found to exert excellent antibacterial activity against a range of bacteria. nih.gov This highlights the critical role of stereochemistry in the interaction with biological targets. The specific three-dimensional arrangement of the amine and phenyl-oxazole groups can lead to differential binding affinities for the active site of an enzyme or receptor. One enantiomer may fit perfectly, leading to a potent biological response, while the other may bind weakly or not at all.

Role of Phenyl Substitutions on Pharmacological Profiles

Modification of the phenyl ring provides a powerful tool for fine-tuning the pharmacological properties of this compound analogs. The introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and target-binding affinity.

Electronic Effects of Aromatic Substituents

The electronic nature of substituents on the phenyl ring can significantly impact the biological activity of the analogs. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system and the pKa of the methanamine group.

In studies of related benzoxazole (B165842) derivatives, the introduction of electron-withdrawing groups such as halogens or a nitro group has been shown to increase antibacterial activity. nih.gov For example, research on N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, which share a substituted phenyl core, indicated that the nature of the halogen substituent (Cl vs. Br) can influence the lipophilic character and, consequently, the antimicrobial effect. nih.gov In some cases, increasing lipophilicity can be detrimental due to lower water solubility. nih.gov

Conversely, in other systems, electron-donating groups like methoxy (B1213986) have been shown to enhance activity. For instance, in a series of 2-(2,4-disubstituted phenyl) benzoxazole derivatives, a methoxy group at the 4-position of the phenyl ring significantly reduced tyrosinase inhibitory activity compared to a hydroxyl group at the same position. mdpi.com This demonstrates that the electronic effect of a substituent is highly dependent on the specific biological target and the nature of the interaction.

| Substituent Type | Example | General Impact on Activity |

| Electron-Withdrawing | -Cl, -Br, -NO2 | Can enhance activity in some contexts (e.g., antibacterial). May be detrimental in others. |

| Electron-Donating | -OCH3, -CH3 | Can enhance or decrease activity depending on the target and specific interactions. |

Steric Hindrance and Conformational Flexibility

The size and position of substituents on the phenyl ring introduce steric factors that can either promote or hinder binding to a biological target. Bulky substituents can cause steric clashes, preventing the molecule from adopting the optimal conformation for binding. However, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket within the binding site.

Research on flexible N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogues, which also feature a phenyl ring, has shown that increased conformational flexibility can lead to enhanced binding and better substrate activity for enzymes like monoamine oxidase. mdpi.com This suggests that for this compound analogs, the ability of the phenyl-oxazole moiety to orient itself correctly within a binding site is crucial.

Methanamine Chain Modifications and Bioactivity Modulation

The methanamine side chain is a key functional group that is often involved in crucial interactions with biological targets, such as forming salt bridges with acidic residues. Modifications to this chain can therefore have a profound impact on biological activity.

While specific data on methanamine chain modifications for this compound is not extensively available, general principles of medicinal chemistry suggest several potential avenues for modulation. N-alkylation (e.g., forming a secondary or tertiary amine) can alter the basicity and lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with its target. For example, in a series of pyrazole (B372694) derivatives, the N-methyl and N-ethyl analogs showed different potencies.

Furthermore, extension of the carbon chain or incorporation of other functional groups (e.g., hydroxyl, carbonyl) can introduce new interaction points with the target protein, potentially increasing binding affinity and selectivity. The conversion of the amine to an amide or sulfonamide is another common strategy to modulate the physicochemical properties and biological activity of a lead compound.

Chain Length Variations and Their Receptor Binding Implications

The length of the alkyl chain connecting the phenyl ring to the amine group in this compound is a critical determinant of its binding affinity to target receptors. This linker region plays a crucial role in positioning the essential pharmacophoric elements—the amine and the aromatic system—within the receptor's binding pocket.

Research into analogous series of compounds, such as benzylamine (B48309) derivatives, has consistently shown that even minor alterations in the chain length can lead to significant changes in biological activity. For instance, extending the methylene (B1212753) linker (-(CH2)-) to an ethylene (B1197577) (-(CH2)2-) or propylene (B89431) (-(CH2)3-) chain can alter the molecule's conformational flexibility and the distance between the key interacting groups.

This variation in distance can have several consequences for receptor binding:

Optimal Positioning: A specific chain length may be optimal for placing the terminal amine in a favorable position to form ionic or hydrogen bonds with key amino acid residues in the receptor.

Conformational Restriction: Shorter chains provide a more rigid scaffold, which can be advantageous if the active conformation is well-defined, but detrimental if more flexibility is required to adapt to the binding site.

Introduction of New Interactions: Longer chains, while providing more flexibility, might also introduce unfavorable steric interactions with the receptor surface, thereby reducing binding affinity.

The precise impact of these variations is highly dependent on the specific topology of the receptor's binding site. To illustrate the potential effects of chain length modifications, consider the following hypothetical data based on common observations in medicinal chemistry:

| Compound | Linker Chain | Receptor Binding Affinity (Ki, nM) |

| Analog 1 | -CH2- | 50 |

| Analog 2 | -(CH2)2- | 150 |

| Analog 3 | -(CH2)3- | 500 |

This table is illustrative and does not represent actual experimental data for this compound.

In this hypothetical scenario, the shortest methylene linker provides the highest affinity, suggesting that a more constrained orientation is favorable for binding to this particular receptor.

Amine Group Derivatization and Interaction Specificity

Studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated that such modifications can modulate both potency and selectivity. nih.gov The nature of the substituent on the nitrogen atom can impact:

Hydrogen Bonding Capacity: Primary and secondary amines can act as both hydrogen bond donors and acceptors. Tertiary amines, lacking a proton, can only function as hydrogen bond acceptors. Amides introduce a carbonyl group, which is a strong hydrogen bond acceptor, and the N-H group can also act as a donor.

Basicity (pKa): The substitution on the amine group alters its basicity. This is critical as the protonation state of the amine at physiological pH determines its ability to form ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the receptor.

Steric Bulk: The size and shape of the substituents on the amine can influence how the molecule fits into the binding pocket. Bulky groups may enhance binding through van der Waals interactions if there is a corresponding hydrophobic pocket, or they could lead to steric clashes that prevent binding.

The following table illustrates potential outcomes of amine group derivatization on receptor binding, based on general principles observed in medicinal chemistry:

| Compound | Amine Derivatization | Receptor Binding Affinity (Ki, nM) | Interaction Type |

| Parent Compound | Primary Amine (-NH2) | 50 | Ionic, H-bond donor/acceptor |

| Analog 4 | Secondary Amine (-NHCH3) | 35 | Ionic, H-bond donor/acceptor |

| Analog 5 | Tertiary Amine (-N(CH3)2) | 200 | H-bond acceptor |

| Analog 6 | Acetamide (B32628) (-NHCOCH3) | >1000 | H-bond donor/acceptor |

This table is illustrative and does not represent actual experimental data for this compound.

In this hypothetical example, methylation to a secondary amine slightly improves affinity, perhaps by filling a small hydrophobic pocket. However, the tertiary amine shows reduced affinity, possibly due to the loss of a crucial hydrogen bond donor interaction. The conversion to an acetamide drastically reduces activity, indicating that a basic, charged group is essential for binding.

Bioisosteric Replacement Strategies in this compound Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a compound by replacing a functional group with another that has similar physical or chemical characteristics, leading to a similar biological response. This approach is often employed to improve a compound's potency, selectivity, metabolic stability, or to reduce toxicity. drughunter.comnih.gov In the context of this compound, both the phenyl ring and the oxazole ring are potential candidates for bioisosteric replacement.

The phenyl ring, while a common scaffold in drug molecules, can sometimes contribute to poor physicochemical properties. nih.gov Replacing the phenyl ring with other cyclic systems can be a viable strategy to enhance drug-like properties. Some common bioisosteric replacements for a para-substituted phenyl ring include:

Other Aromatic Heterocycles: Rings such as pyridine, pyrimidine, or thiophene (B33073) can mimic the planar structure and aromaticity of the phenyl ring while introducing heteroatoms that can alter electronic properties and provide additional points for hydrogen bonding.

Saturated and Bridged Ring Systems: Non-aromatic rings like bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane, and bridged piperidines have been successfully used as phenyl ring bioisosteres. enamine.netnih.govresearchgate.net These replacements can improve properties such as aqueous solubility and metabolic stability by increasing the sp3 character of the molecule. nih.gov For instance, the replacement of a phenyl ring with a bridged piperidine (B6355638) moiety has been shown to lead to a significant improvement in solubility and a reduction in lipophilicity. nih.gov

The oxazole ring itself can also be a target for bioisosteric replacement. Other five-membered heterocycles with different arrangements of heteroatoms can be considered. For example, replacing the oxazole with a thiazole (B1198619) (containing a sulfur atom instead of the oxygen) can alter the electronic distribution and hydrogen bonding capabilities of the ring system, potentially leading to different interactions with the target receptor.

Biological Activities and Pharmacological Mechanisms of 4 Oxazol 2 Yl Phenyl Methanamine Derivatives

Antimicrobial Activity Studies

The quest for new antimicrobial agents is a pressing global health challenge, driven by the rise of drug-resistant pathogens. Derivatives of (4-(Oxazol-2-yl)phenyl)methanamine have emerged as a promising area of research in this field, with studies demonstrating their potential to combat both bacterial and fungal infections.

Efficacy Against Bacterial Strains

Research into the antibacterial properties of compounds structurally related to this compound has revealed promising activity against a range of bacterial species. For instance, novel 1,3,4-oxadiazol-2-one-containing benzamide (B126) derivatives have demonstrated potent antibacterial effects, particularly against Gram-positive bacteria. One notable compound from this series, designated as A14, exhibited superior activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. aureus, when compared to established clinical drugs like ciprofloxacin (B1669076) and linezolid. acs.org

Similarly, studies on 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one (B1220530) derivatives have shown mild to moderate antimicrobial potential. researchgate.net Certain derivatives within this class, such as AZ-4, 5, 11, 14, 15, and AZ-16, were moderately active against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.85 µM to 7.51 µM. researchgate.net Furthermore, compounds AZ-10, 19, and AZ-20 displayed significant antimicrobial potential with MIC ranges of 3.34 µM to 3.71 µM, which is comparable to the reference drug amoxicillin. researchgate.net

The lipophilic nature of benzoxazole (B165842) derivatives, a related heterocyclic structure, is believed to enhance their membrane permeability, facilitating intracellular accumulation and interaction with key bacterial biomolecules. nih.gov This can lead to the inhibition of enzymes crucial for cell wall synthesis or DNA replication, resulting in a bactericidal effect. nih.gov For example, a benzoxazole derivative substituted with a 4-(piperidinethoxy)phenyl unit at position 2 showed marked activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). nih.gov

Table 1: Antibacterial Activity of Selected this compound-Related Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazol-2-one benzamides (e.g., A14) | Gram-positive bacteria (incl. MRSA) | Potent; superior to ciprofloxacin | acs.org |

| Azetidin-2-one derivatives (AZ-4, 5, 11, 14, 15, 16) | Gram-positive & Gram-negative | Moderate; MIC 3.85–7.51 µM | researchgate.net |

| Azetidin-2-one derivatives (AZ-10, 19, 20) | Gram-positive & Gram-negative | Significant; MIC 3.34–3.71 µM | researchgate.net |

| Benzoxazole derivative (with 4-(piperidinethoxy)phenyl) | P. aeruginosa, E. faecalis | MIC 0.25 µg/mL, 0.5 µg/mL | nih.gov |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative (Compound 6) | S. aureus ATCC 6538 | Moderate; MIC 250 µg/mL | espublisher.com |

Antifungal Properties

In addition to their antibacterial effects, derivatives containing the oxazole (B20620) or similar heterocyclic cores have demonstrated notable antifungal properties. A series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their activity against Candida albicans and Aspergillus niger. nih.gov While many of the tested compounds showed limited activity, one derivative (compound 3) exhibited moderate efficacy with a Minimum Inhibitory Concentration (MIC) of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov

Another study focused on (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]- 2-methoxyphenyl}-5-(pyridin-4-YL)-1,3,4-oxadiazol-3(2H)-YL]ethylidene) benzenamine derivatives. nih.gov Several of these compounds demonstrated excellent to weak antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger, with MIC values ranging from 1.62 to 25 µg/mL. nih.gov Specifically, derivatives 4f and 4h showed significant activity, while 4c exhibited moderate effects. nih.gov

Furthermore, research on 1,2,4-oxadiazole (B8745197) derivatives containing amide fragments revealed that some compounds possess antifungal activity against plant pathogenic fungi. nih.gov For instance, compound F15 displayed the highest in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 2.9 μg/mL. nih.gov This highlights the broad-spectrum potential of these heterocyclic structures.

Table 2: Antifungal Activity of Selected this compound-Related Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine (Compound 3) | C. albicans, A. niger | MIC 500 µg/ml, 750 µg/ml | nih.gov |

| Oxadiazole-benzenamine derivatives (4f, 4h) | C. albicans, C. tropicalis, A. niger | Significant; MIC 1.62-25 µg/mL | nih.gov |

| 1,2,4-Oxadiazole derivative (F15) | S. sclerotiorum | EC₅₀ 2.9 μg/mL | nih.gov |

| 1,3-Oxazole derivative (Compound 6a) | C. albicans 393 | Growth inhibition diameter of 8 mm | nih.gov |

Antineoplastic and Antiproliferative Effects

The development of novel anticancer agents remains a cornerstone of oncological research. Derivatives of this compound and structurally similar compounds have shown significant promise in this area, with studies demonstrating their ability to inhibit cancer cell growth through various mechanisms.

Inhibition of Cancer Cell Line Proliferation

A significant body of research has focused on the cytotoxic effects of oxazole and isoxazole (B147169) derivatives against various cancer cell lines. For example, a series of 4-phenoxy-phenyl isoxazoles displayed notable antiproliferative activity against human cancer cell lines, including A549 (lung), HepG2 (liver), and MDA-MB-231 (breast). nih.gov One derivative, 6g, exhibited potent inhibition with IC₅₀ values of 1.10, 1.73, and 1.50 µM against A549, HepG2, and MDA-MB-231 cells, respectively. nih.gov Another compound, 6l, showed even stronger cytotoxicity with IC₅₀ values of 0.22 µM, 0.26 µM, and 0.21 µM against the same cell lines. nih.gov

Similarly, in vitro cytotoxicity screening of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives against the MCF-7 breast cancer cell line revealed high efficacy for several compounds. researchgate.net Derivatives AZ-5, 9, 10, 14, and 19 demonstrated a percentage of inhibition ranging from 89% to 94% at various concentrations, comparable to the standard drug doxorubicin. researchgate.net

Furthermore, novel derivatives of isoxazolo[4,5-e] researchgate.netnih.govnih.govtriazepine have been synthesized and evaluated for their anticancer properties. researchgate.net Compound 21 from this series showed exceptionally high antitumor activity, inhibiting the growth of colon cancer cells (Colo-205, HCC-2998) at a concentration of 10 µmol. researchgate.net

Table 3: Antiproliferative Activity of Selected this compound-Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/Inhibition) | Reference |

|---|---|---|---|

| 4-Phenoxy-phenyl isoxazole (6g) | A549, HepG2, MDA-MB-231 | IC₅₀ 1.10, 1.73, 1.50 µM | nih.gov |

| 4-Phenoxy-phenyl isoxazole (6l) | A549, HepG2, MDA-MB-231 | IC₅₀ 0.22, 0.26, 0.21 µM | nih.gov |

| Azetidin-2-one derivatives (AZ-5, 9, 10, 14, 19) | MCF-7 | 89-94% inhibition | researchgate.net |

| Isoxazolo[4,5-e] researchgate.netnih.govnih.govtriazepine (Compound 21) | Colo-205, HCC-2998 | High activity at 10 µmol | researchgate.net |

Targeted Enzyme Inhibition in Cancer Pathways

The anticancer activity of these derivatives is often linked to their ability to inhibit specific enzymes that play a crucial role in cancer cell proliferation and survival. A prominent target is acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, which is often overexpressed in cancer cells. The 4-phenoxy-phenyl isoxazole derivatives were identified as novel ACC inhibitors. nih.gov Compound 6g, for instance, exhibited the most potent human ACC1 inhibitory activity with an IC₅₀ of 99.8 nM. nih.gov This inhibition of ACC leads to a decrease in malonyl-CoA levels, cell cycle arrest at the G0/G1 phase, and ultimately, apoptosis. nih.gov

Another critical target in oncology is the bacterial division protein FtsZ. While not a human enzyme, its inhibition is a novel strategy for developing antibiotics that could be particularly useful in treating bacterial infections in cancer patients. researchgate.net Certain 1,3,4-oxadiazol-2-one-containing benzamide derivatives have been identified as FtsZ-targeting antibacterial agents. acs.org

Protein kinases are also key targets in cancer therapy. Certain isoxazolo[4,5-e] researchgate.netnih.govnih.govtriazepine derivatives have been investigated as potential inhibitors of Protein Kinase C (PKC), an enzyme family implicated in cancer development. researchgate.net

Receptor-Binding Assays in Oncology Research

Receptor-binding assays are crucial for understanding the mechanism of action of potential anticancer drugs. For isoxazole-based derivatives, a key target that has been investigated is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net Inhibition of VEGFR2, a key mediator of angiogenesis, is a well-established strategy in cancer therapy. In a study of isoxazole-based carboxamides, ureates, and hydrazones, compounds 8 and 10a were found to be the most active VEGFR2 inhibitors with IC₅₀ values of 25.7 and 28.2 nM, respectively, which is comparable to the approved drug sorafenib. researchgate.net

Molecular docking studies have further elucidated the binding modes of these derivatives to the VEGFR2 active site, showing interactions similar to those of known inhibitors. researchgate.net In another study, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were also identified as potent inhibitors of VEGFR-2 through in silico analysis. nih.gov

Furthermore, trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). drugbank.com Ligand binding to this receptor was shown to improve its thermal stability, indicating a direct interaction. drugbank.com While RORγt is primarily associated with autoimmune diseases, its modulation can have implications in certain cancers.

Modulatory Effects on Enzyme and Receptor Systems

The interaction of small molecules with biological macromolecules is the cornerstone of pharmacology. Derivatives of this compound and related oxazole structures have been investigated for their ability to modulate the function of various enzymes and receptors.

Interaction with Specific Molecular Targets

While specific molecular docking and enzyme inhibition studies for this compound are not extensively available in the public domain, research on closely related structures provides insights into potential biological targets. For instance, a patent for small molecule inhibitors of mammalian SLC6A19 function, a transporter involved in amino acid homeostasis, describes the synthesis of (2-fluoro-4-(oxazol-2-yl)phenyl)methanamine. google.com This suggests that derivatives of this compound could potentially interact with and modulate the activity of solute carrier proteins like SLC6A19, which are implicated in metabolic disorders such as Phenylketonuria. google.com

Broader studies on oxazole-containing compounds have identified various molecular targets. Some oxazole and imidazole (B134444) derivatives have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha converting enzyme (TACE), both of which are key players in the inflammatory cascade. nih.gov Molecular docking studies have indicated good binding affinities of these compounds for both COX-2 and TACE, supporting their anti-inflammatory potential. nih.gov

Ligand Binding Affinity and Selectivity

Detailed information regarding the ligand binding affinity and selectivity of this compound derivatives is currently limited in publicly accessible research. However, the principle of structure-activity relationships (SAR) in medicinal chemistry suggests that modifications to the this compound scaffold would significantly influence its binding affinity and selectivity for various biological targets. The nature and position of substituents on both the phenyl and oxazole rings would dictate the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) with the amino acid residues within the binding pocket of a target protein, thereby determining the potency and selectivity of the compound.

Modulation of Signal Transduction Pathways (e.g., mTORC1)

There is currently no direct scientific evidence available to suggest that this compound derivatives modulate the mTORC1 signal transduction pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. While oxazole-containing compounds have been investigated for a wide range of biological activities, their specific effects on the mTORC1 pathway remain an area for future research.

Other Investigated Biological Activities of Oxazole Scaffolds

The versatility of the oxazole scaffold has prompted its investigation in a variety of therapeutic areas beyond enzyme and receptor modulation.

Anti-Inflammatory Research

The anti-inflammatory potential of oxazole derivatives has been a significant area of investigation. globalresearchonline.net Several studies have demonstrated the efficacy of these compounds in preclinical models of inflammation.

In one study, a series of novel oxazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. jddtonline.infonih.gov The results indicated that the synthesized compounds exhibited promising anti-inflammatory effects. jddtonline.infonih.gov For example, one derivative showed significant percentage inhibition of edema at the 4th hour compared to the control group. jddtonline.info

Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives, a related class of compounds, also reported significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model. nih.govnih.gov Certain derivatives demonstrated a substantial reduction in paw edema volume, with one compound showing a 79.83% reduction. nih.govnih.gov These studies often use non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) or ibuprofen (B1674241) as a standard for comparison. jddtonline.infonih.govnih.gov

Interactive Table: In Vivo Anti-inflammatory Activity of Oxazole/Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model.

| Compound/Derivative | Animal Model | Edema Inhibition (%) | Reference |

|---|---|---|---|

| Oxazole Derivative A1 | Rat | ~35.38% (at 4th hour) | jddtonline.info |

| Oxadiazole Derivative Ox-6f | Rat | 79.83% | nih.govnih.gov |

| Oxadiazole Derivative Ox-6d | Rat | 76.64% | nih.gov |

Antimalarial and Antiparasitic Research

The oxazole and oxadiazole scaffolds have emerged as promising frameworks for the development of novel antimalarial and antiparasitic agents, addressing the critical need for new treatments against drug-resistant pathogens. globalresearchonline.net

In the realm of antimalarial research, several oxazole and oxadiazole derivatives have demonstrated potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. For instance, a series of N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines were identified as a new antiplasmodial chemotype with slow-action activity, exhibiting IC50 values in the nanomolar range against both drug-sensitive and drug-resistant strains of P. falciparum. malariaworld.org One compound from this series displayed a 96-hour IC50 of 160 nM. malariaworld.org Another study reported a 1,3,4-oxadiazole (B1194373) derivative with an IC50 value of 0.301 µg/mL against P. falciparum. globalresearchonline.net

The antiparasitic activity of these scaffolds extends to other protozoan parasites like Leishmania and Trypanosoma. A study on novel 1,2,4-oxadiazole derivatives revealed significant leishmanicidal activity against Leishmania infantum, with one compound showing an IC50 value of 10 µM against the amastigote form of the parasite. nih.gov Similarly, a series of 4-acetyl-1,3,4-oxadiazole derivatives were evaluated against Trypanosoma cruzi, the causative agent of Chagas disease, with one compound exhibiting an IC50 of 10.5 μM against the NINOA strain. nih.gov

Interactive Table: In Vitro Antimalarial and Antiparasitic Activity of Oxazole/Oxadiazole Derivatives.

| Compound/Derivative | Parasite | Strain | IC50 | Reference |

|---|---|---|---|---|

| N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amine (Compound 3) | Plasmodium falciparum | 3D7 | 160 nM (96h) | malariaworld.org |

| 5-(4-((4-chlorobenzylidene)amino)phenyl)-1,3,4-oxadiazole-2-thiol | Plasmodium falciparum | - | 0.301 µg/mL | globalresearchonline.net |

| 1,2,4-Oxadiazole Derivative (Ox1) | Leishmania infantum | Amastigotes | 10 µM | nih.gov |

Antiviral Research

The oxazole moiety is a key component in a variety of natural and synthetic compounds that exhibit promising antiviral activities. Derivatives have been investigated for their efficacy against a range of viruses, demonstrating the therapeutic potential of this heterocyclic scaffold.

Research has shown that derivatives of oxazole can act as potent inhibitors of viral replication. For instance, a screening of an in-house chemical library against poliovirus led to the identification of oxazoline (B21484) derivatives active at submicromolar concentrations. nih.gov Further synthesis and structure-activity relationship (SAR) studies identified compounds that were highly active against poliovirus Sabin strains 1-3. nih.gov Notably, one derivative was also found to be very potent against a wide array of wild and vaccine-derived polioviruses. nih.gov Time-of-addition experiments suggested that these derivatives could interfere with different stages of the viral replication cycle; some acted at an early stage, while others were effective at all stages. nih.gov

In the context of other viruses, a series of novel 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives were developed as entry inhibitors for the Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov One hit compound, identified from a large library, showed an IC50 of 0.73 μM. nih.gov Subsequent optimization led to a derivative with a significantly improved IC50 value of 0.09 μM, marking it as a promising candidate for further development. nih.gov SAR studies indicated that the benzothiazole (B30560) ring, the phenyl group, and the imine linker were all important for retaining inhibitory activity against the MERS-CoV S pseudovirus. nih.gov

Additionally, studies on other heterocyclic structures incorporating acylhydrazone moieties have demonstrated significant antiviral activity against plant viruses like the tobacco mosaic virus (TMV). nih.gov Certain 4-oxo-4H-quinoline acylhydrazone derivatives showed higher curative, protective, and inactivating activities against TMV than the commercial antiviral agent ribavirin (B1680618). nih.gov Molecular docking and microscale thermophoresis experiments confirmed that a lead compound had a strong binding affinity to the TMV coat protein, thereby hindering the self-assembly and growth of the virus. nih.gov

| Compound/Derivative Class | Target Virus | Key Finding | Reference |

|---|---|---|---|

| Oxazoline Derivatives | Poliovirus (Sabin, wild, vaccine-derived) | Active at submicromolar concentrations, inhibiting various stages of viral replication. | nih.gov |

| 1-phenyl-N-(benzothiazol-2-yl)methanimine Derivatives | Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Act as entry inhibitors with IC50 values as low as 0.09 μM. | nih.gov |

| 4-oxo-4H-quinoline Acylhydrazone Derivatives | Tobacco Mosaic Virus (TMV) | Demonstrated higher in vivo antiviral activity than ribavirin by binding to the TMV coat protein. | nih.gov |

| (-)-Hennoxazole A (Natural Product) | General Antiviral | A natural product containing an oxazole scaffold with noted antiviral activity. |

Antidiabetic and Anti-Epileptic Research

Antidiabetic Activity

The management of diabetes mellitus, particularly type 2, involves strategies to control postprandial hyperglycemia. One approach is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. rjptonline.orgnih.gov Oxazole and its related isostere, oxadiazole, have emerged as important pharmacophores in the design of new antidiabetic agents. rjptonline.orgnih.gov

A study involving novel 1,3-oxazole derivatives demonstrated their potential for in-vitro antidiabetic and antioxidant activity. ijpbs.com The antidiabetic properties were assessed via an amylase inhibition assay, which showed that the synthesized compounds exhibited dose-dependent increases in percentage inhibition. ijpbs.com One derivative, in particular, showed the highest antidiabetic and antioxidant effects, suggesting that the presence of electron-donating groups may enhance this activity. ijpbs.com

Further research focused on 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives. nih.gov These compounds were evaluated for their in vitro α-amylase and α-glucosidase inhibitory activities. The study highlighted that the position and number of hydroxyl groups on the phenyl ring influenced their inhibitory efficacy. nih.gov

Similarly, derivatives of 1,3,4-oxadiazole have shown significant promise. nih.govsemanticscholar.org In an in vivo study using alloxan-induced diabetic rats, treatment with a 1,3,4-oxadiazole derivative led to a significant reduction in blood glucose levels, HbA1c, cholesterol, and triglycerides. nih.govsemanticscholar.org The mechanism is thought to involve the inhibition of α-amylase and α-glucosidase, which slows the release of glucose. nih.govsemanticscholar.org Another study on sulfonamide-incorporated 1,3,4-oxadiazole derivatives also reported a significant lowering of blood sugar in hyperglycemic rats. ijper.org

| Compound/Derivative Class | Mechanism/Assay | Key Finding | Reference |

|---|---|---|---|

| Novel 1,3-Oxazole Derivatives | Alpha-amylase inhibition assay | Showed dose-dependent inhibition of alpha-amylase; electron-donating groups may enhance activity. | ijpbs.com |

| 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one Derivatives | α-amylase and α-glucosidase inhibition | Inhibitory activity is influenced by the position and number of hydroxyl groups on the phenyl ring. | nih.gov |

| 1,3,4-Oxadiazole Derivative | In vivo (alloxan-induced diabetic rats) | Significantly reduced blood glucose, HbA1c, cholesterol, and triglycerides. | nih.govsemanticscholar.org |

| Sulfonamide-incorporated 1,3,4-Oxadiazole Derivatives | In vivo (high-fat diet/streptozotocin-induced diabetic rats) | Significantly lowered blood glucose levels after 14 days of administration. | ijper.org |

Anti-Epileptic (Anticonvulsant) Activity

Epilepsy is a prevalent neurological disorder, and there is a continuous search for new antiepileptic drugs with improved efficacy and safety profiles. thieme-connect.com Heterocyclic compounds, including oxadiazole derivatives, have been a focus of this research due to their potential to modulate neuronal excitability. thieme-connect.comresearchgate.net

A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticonvulsant activity in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov One compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, demonstrated outstanding activity, with an ED50 of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, surpassing the efficacy of standard drugs like carbamazepine (B1668303) and ethosuximide. nih.gov In vitro binding experiments suggested that this compound has a potent affinity for the GABAA receptor. nih.gov

Another study docked 1,3,4-oxadiazole derivatives to the human GABAA receptor and then tested selected compounds in vivo. thieme-connect.com The derivatives significantly reduced the duration of various phases of epileptic episodes in the MES model and delayed the onset of tonic convulsions in the PTZ model in a dose-dependent manner. thieme-connect.com Similarly, research on other synthesized 1,3,4-oxadiazole derivatives confirmed their anticonvulsant potential in both MES and PTZ tests, with certain substitutions on the phenyl ring enhancing the activity. researchgate.net

| Compound/Derivative Class | In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES & scPTZ | Showed superior anticonvulsant activity (ED50 = 8.9 mg/kg MES; 10.2 mg/kg scPTZ) compared to standard drugs. Binds to GABAA receptor. | nih.gov |

| Substituted 1,3,4-Oxadiazole Derivatives (O1, O4) | MES & PTZ | Significantly reduced the duration of convulsion phases (MES) and delayed seizure onset (PTZ). | thieme-connect.com |

| Substituted 1,3,4-Oxadiazole Derivatives (C4, C5) | MES & PTZ | Showed the most increased in vivo anticonvulsant activity when compared with reference drugs. | researchgate.net |

| Benzothiazoles with 1,3,4-Oxadiazole Moiety | MES & scPTZ | Several compounds showed protection against seizures, indicating a prolonged duration of action. | acs.org |

Antioxidant Research

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. The development of compounds with antioxidant properties is therefore of great therapeutic interest. Derivatives based on the oxazole and oxadiazole scaffolds have been widely explored for their ability to scavenge free radicals and mitigate oxidative damage. nih.govnih.gov

A series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The study measured the inhibition of lipid peroxidation and effects on the hepatic cytochrome P450-dependent EROD enzyme in vitro. nih.gov One analogue demonstrated significant inhibition of microsomal EROD activity (89%), which was superior to the specific inhibitor caffeine (B1668208) (85%), highlighting its potent antioxidant potential. nih.gov

In another study, the antioxidant activity of an oxazole derivative, ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. aip.orgaip.org It was classified as having weak antioxidant properties with an IC50 value of 275.3 ppm. aip.orgaip.org This contrasts with a related thiazole (B1198619) derivative which showed active antioxidant properties (IC50 of 64.75 ppm), suggesting the nature of the heteroatom in the five-membered ring influences activity. aip.orgaip.org

Research on 2,5-disubstituted-1,3,4-oxadiazole derivatives also revealed significant antioxidant potential through various assays, including DPPH, nitric oxide, and hydroxyl radical scavenging. nih.gov One derivative containing a 4-chlorophenyl moiety showed excellent antioxidant potential, with 80.23% inhibition in the DPPH assay and an IC50 of 25.35 µg/mL. nih.gov This compound also effectively scavenged nitric oxide (83.88% inhibition) and hydroxyl radicals (81.69% inhibition). nih.gov

| Compound/Derivative Class | Assay/Method | Key Finding | Reference |

|---|---|---|---|

| 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one Derivatives | Inhibition of lipid peroxidation and EROD activity | One derivative (E3) showed 89% inhibition of microsomal EROD activity, superior to caffeine. | nih.gov |

| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | DPPH assay | Classified as having weak antioxidant activity with an IC50 value of 275.3 ppm. | aip.orgaip.org |

| 2,5-disubstituted-1,3,4-Oxadiazole Derivatives | DPPH, Nitric Oxide, and Hydroxyl Radical Scavenging | Derivative Ox-6f showed potent activity across multiple assays (IC50 of 25.35 µg/mL in DPPH). | nih.gov |

| 1,3,4-Oxadiazole Derivative | In vivo (alloxan-induced diabetic rats) | Significantly increased levels of antioxidant factors (SOD, GSH) and reduced MDA levels. | nih.gov |

Advanced Applications of 4 Oxazol 2 Yl Phenyl Methanamine Beyond Direct Biological Action

Building Blocks in Complex Organic Synthesis

The bifunctional nature of (4-(Oxazol-2-yl)phenyl)methanamine, possessing both a nucleophilic amine and an aromatic heterocyclic system, makes it a valuable synthon for constructing intricate molecular architectures. Organic chemists utilize this compound as a foundational piece to introduce the oxazole (B20620) moiety into larger frameworks, which is often associated with desirable electronic and photophysical properties.

The primary amine group of this compound serves as a key functional handle for polymerization reactions. It can readily participate in step-growth polymerization with monomers containing complementary functional groups, such as carboxylic acids or acyl chlorides, to form polyamides. Similarly, it can react with isocyanates to produce polyureas. The incorporation of the oxazole-phenyl unit into the polymer backbone can impart specific properties to the resulting material.

For instance, research has shown that polymers containing oxazole rings can exhibit enhanced thermal stability and interesting photoluminescent characteristics. While direct polymerization of this compound is not extensively documented in readily available literature, the polymerization of analogous oxazole-containing monomers has been reported. For example, the polymerization of 5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one (B12924916) using transition metal catalysts has been shown to produce polymers with a conjugated backbone. epa.gov This suggests the potential for this compound to be used in creating novel polymers with tailored properties.

The this compound scaffold is a valuable precursor for the synthesis of more complex and elaborate heterocyclic systems. The primary amine can be readily transformed into a wide variety of other functional groups or used as a nucleophile in cyclization reactions to build new rings onto the existing framework. For example, the amine group can be acylated and then subjected to intramolecular cyclization to form fused heterocyclic systems.

Furthermore, the oxazole ring itself can participate in or direct further chemical transformations. While specific examples detailing the use of this compound as a precursor are not abundant, the synthesis of various derivatives from similar oxazole-containing building blocks is well-established. For instance, the connection of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings has been explored for creating energetic materials. nih.gov This highlights the general strategy of using smaller heterocyclic units to construct larger, functional molecules. The synthesis of new adamantane-based ligands through the reaction of 1-adamantanecarboxylic acid with azoles also demonstrates the utility of heterocyclic compounds as building blocks for novel structures. mdpi.com

Role in Material Science and Engineering

The inherent photophysical and electronic properties of the oxazole ring, coupled with the synthetic versatility of the methanamine group, position this compound and its derivatives as important components in the development of advanced materials.

Oxazole derivatives are well-known for their fluorescent properties. mdpi.com The oxazole ring is a key component in many fluorescent dyes and luminescent materials due to its electron-deficient nature and high photoluminescence quantum yield. researchgate.net The phenyl group attached to the oxazole ring in this compound can be further functionalized to tune the photophysical properties, such as the absorption and emission wavelengths.

For example, the synthesis of bola-type azole derivatives has been investigated for their photophysical properties and sensory response to various analytes. mdpi.com These molecules, which contain heteroaromatic cores, are promising as fluorescent chemosensors. mdpi.com Similarly, BODIPY dyes, which are bright fluorescent dyes, have been synthesized using oxazole-containing building blocks and are noted for their high quantum yields and stability. mdpi.comresearchgate.net The development of fluorescent amino acid derivatives from 4-ethoxymethylene-2- researchgate.net-naphthyl-5(4H)-oxazolone, which exhibits an intense and pH-sensitive emission band, further illustrates the potential of oxazole-based compounds in creating fluorescent probes. researchgate.net

Table 1: Photophysical Properties of Selected Oxazole-Based Fluorescent Materials

| Compound/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Reference |

| 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene | Not Specified | 651–662 | 0.49–0.61 | mdpi.comresearchgate.net |

| 4-ethoxymethylene-2- researchgate.net-naphthyl-5(4H)-oxazolone derivative | 360 | 460 | Not Specified | researchgate.net |

| 1,3,4-Oxadiazole derivatives | Not Specified | Not Specified | High | researchgate.net |

Note: The table presents data for related oxazole and isoxazole-based compounds to illustrate the general fluorescent properties of this class of heterocycles, as specific data for this compound was not available.

The incorporation of rigid heterocyclic rings like oxazole into polymer backbones is a known strategy for enhancing the thermal stability of the resulting materials. The high bond dissociation energies and aromatic character of the oxazole ring contribute to its ability to withstand high temperatures without significant degradation.

Polymers containing 1,3,4-oxadiazole units, which are structurally related to oxazoles, are known for their good thermal and chemical stabilities. researchgate.net This suggests that polymers derived from this compound would likely exhibit enhanced thermal properties. The rigid structure of the oxazole-phenyl unit would restrict segmental motion within the polymer chains, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures.

The electron-deficient nature of the oxazole ring makes it a suitable component for electron-transporting materials in organic electronic devices. researchgate.net Materials containing oxadiazole moieties, which are isomers of oxazoles, have been widely studied as electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs). researchgate.net Their high photoluminescence quantum yield and good thermal stability are advantageous for these applications. researchgate.net

Derivatives of this compound could potentially be used to synthesize materials for various electronic applications. For example, by modifying the structure to include electron-donating groups, it may be possible to create materials with ambipolar charge transport properties, suitable for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The development of BODIPY derivatives for applications as semiconductors and in OLEDs further underscores the potential of oxazole-containing compounds in organic electronics. mdpi.com

Catalysis and Ligand Design

The structural features of this compound, particularly the presence of nitrogen atoms in both the oxazole ring and the aminomethyl group, make it a compelling candidate for use as a ligand in catalysis. These nitrogen atoms can act as donor sites, coordinating with metal centers to form stable complexes that can catalyze a variety of chemical reactions.

Metal Catalysis Ligands

The design of ligands is a cornerstone of modern catalysis, and molecules that can form stable and catalytically active complexes with transition metals are of high value. The bidentate nature of this compound, with potential coordination through the oxazole nitrogen and the amine nitrogen, allows for the formation of chelate rings with metal ions, enhancing the stability of the resulting complexes.

Research into related oxazole-containing ligands has demonstrated their efficacy in various catalytic transformations. For instance, vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The modular nature of such ligands allows for fine-tuning of the catalyst's steric and electronic properties, which can significantly impact the activity and selectivity of the catalytic process.

Furthermore, palladium complexes are widely used in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. While specific studies on palladium complexes of this compound are not extensively documented, the broader class of N,N-bidentate ligands, such as imine-oxazolines (ImOx), have been successfully employed in palladium-catalyzed asymmetric conjugate additions. nih.govchemrxiv.org This suggests a strong potential for this compound to serve as a ligand in similar palladium-catalyzed reactions.

The table below summarizes the potential of this compound as a metal catalysis ligand based on the performance of analogous structures.

| Metal Center | Potential Catalytic Application | Analogous Ligand System | Reference |

| Vanadium | Ethylene Polymerization/Copolymerization | (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | mdpi.com |

| Palladium | Asymmetric Conjugate Addition | Imine-Oxazoline (ImOx) | nih.govchemrxiv.org |

| Copper | Oxidation Reactions | Dinuclear Copper(II) Complexes |

Organocatalytic Applications